molecular formula C12H10O8 B14675829 1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester CAS No. 28132-03-8

1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester

Cat. No.: B14675829
CAS No.: 28132-03-8
M. Wt: 282.20 g/mol
InChI Key: JKXWQZNEVLDPDM-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is an organic compound with the molecular formula C10H6O8. It is a derivative of 1,2,4,5-benzenetetracarboxylic acid, where two of the carboxyl groups are esterified with methanol. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products are 1,2,4,5-benzenetetracarboxylic acid and its derivatives.

    Reduction: The major products are the corresponding alcohols or partially reduced esters.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of high-performance materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 1,5-dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the parent acid, which can then participate in further chemical reactions. The pathways involved include ester hydrolysis, oxidation, and reduction, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Benzenetetracarboxylic acid: The parent compound with four carboxyl groups.

    1,2,4,5-Benzenetetracarboxylic acid, 1,2-dimethyl ester: A similar esterified derivative with different ester positions.

    1,2,4,5-Benzenetetracarboxylic acid, 1,4-dimethyl ester: Another esterified derivative with ester groups at different positions.

Uniqueness

1,2,4,5-Benzenetetracarboxylic acid, 1,5-dimethyl ester is unique due to its specific esterification pattern, which influences its reactivity and applications. The position of the ester groups affects the compound’s chemical behavior and its interactions in various reactions and applications.

Properties

CAS No.

28132-03-8

Molecular Formula

C12H10O8

Molecular Weight

282.20 g/mol

IUPAC Name

4,6-bis(methoxycarbonyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H10O8/c1-19-11(17)7-4-8(12(18)20-2)6(10(15)16)3-5(7)9(13)14/h3-4H,1-2H3,(H,13,14)(H,15,16)

InChI Key

JKXWQZNEVLDPDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OC

Origin of Product

United States

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